Sunepitron Hydrochloride
Overview
Description
Sunepitron hydrochloride, also known by its developmental code name CP-93,393, is a compound that was initially developed by Pfizer for the treatment of anxiety and depression. It functions as a combined serotonin 5-HT1A receptor agonist and alpha2-adrenergic receptor antagonist . Despite showing promise in early clinical trials, its development was discontinued before it could reach the market .
Mechanism of Action
Target of Action
Sunepitron Hydrochloride, also known as CP-93,393, primarily targets three receptors :
These receptors play crucial roles in various neurological and physiological processes. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and sleep. The alpha2-adrenergic receptor is implicated in the regulation of blood pressure and sedation, while the dopamine D2 receptor is involved in motor control, reward, and hormone regulation.
Mode of Action
This compound interacts with its targets in the following ways :
Biochemical Pathways
Given its targets, it likely influences the serotonin, adrenergic, and dopamine pathways, which are involved in mood regulation, blood pressure control, and reward-motivated behavior, respectively .
Pharmacokinetics
Like many drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic effects .
Biochemical Analysis
Biochemical Properties
Sunepitron Hydrochloride interacts with serotonin 5-HT1A receptors and α2-adrenergic receptors . As a 5-HT1A receptor agonist, it can bind to these receptors and mimic the action of serotonin, a neurotransmitter that plays a key role in mood regulation . As an α2-adrenergic receptor antagonist, it can bind to these receptors and block the action of norepinephrine, another neurotransmitter involved in mood regulation .
Cellular Effects
This compound’s interaction with serotonin 5-HT1A receptors and α2-adrenergic receptors can influence various cellular processes. By acting as a 5-HT1A receptor agonist, it can enhance serotonin signaling, which can have a positive effect on mood . By acting as an α2-adrenergic receptor antagonist, it can inhibit norepinephrine signaling, which can also contribute to mood regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with serotonin 5-HT1A receptors and α2-adrenergic receptors . As a 5-HT1A receptor agonist, it binds to these receptors and activates them, mimicking the action of serotonin . As an α2-adrenergic receptor antagonist, it binds to these receptors and blocks them, inhibiting the action of norepinephrine .
Temporal Effects in Laboratory Settings
It is known that the drug has been tested in Phase III clinical trials .
Dosage Effects in Animal Models
It is known that the drug has been tested in Phase III clinical trials .
Metabolic Pathways
It is known that the drug has been tested in Phase III clinical trials .
Transport and Distribution
It is known that the drug has been tested in Phase III clinical trials .
Subcellular Localization
It is known that the drug has been tested in Phase III clinical trials .
Preparation Methods
The synthesis of sunepitron hydrochloride involves several steps. The process begins with the esterification of pyridine-2,5-dicarboxylic acid using thionyl chloride and methanol to form the corresponding dimethyl ester. This ester is then hydrogenated over platinum oxide in acetic acid to yield piperidine-2,5-dicarboxylic acid dimethyl ester. The next step involves the condensation of this ester with 2-chloroacetonitrile in the presence of sodium carbonate, followed by cyclization through hydrogenation with Raney nickel. The resulting compound is then reduced with lithium aluminum hydride, and further reactions with 2-chloropyrimidine, methanesulfonyl chloride, and sodium azide lead to the formation of the final product .
Chemical Reactions Analysis
Sunepitron hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The synthesis involves catalytic hydrogenation and reduction steps using platinum oxide and lithium aluminum hydride
Substitution: The compound undergoes nucleophilic substitution reactions, such as the reaction with 2-chloropyrimidine and the displacement of the mesylate group by sodium azide
Cyclization: The formation of the cyclized lactam intermediate is a key step in the synthesis.
Scientific Research Applications
Sunepitron hydrochloride has been primarily studied for its potential use in treating anxiety and depression. Its unique mechanism of action, involving both serotonin receptor agonism and adrenergic receptor antagonism, makes it a valuable compound for research in neuropharmacology . Additionally, it has been used in studies to understand the pharmacokinetics and metabolism of anxiolytic agents .
Comparison with Similar Compounds
Sunepitron hydrochloride can be compared to other compounds with similar mechanisms of action, such as:
Lesopitron: Another anxiolytic agent with serotonin receptor agonist properties.
Buspirone: A well-known anxiolytic that also acts as a serotonin 5-HT1A receptor agonist.
Tandospirone: Similar to buspirone, it is used for its anxiolytic effects through serotonin receptor modulation.
This compound stands out due to its combined action on both serotonin and adrenergic receptors, which is not commonly seen in other anxiolytic agents.
Properties
IUPAC Name |
1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGPYTRJVVMHGT-IODNYQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869968 | |
Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148408-65-5 | |
Record name | 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148408-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sunepitron Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUNEPITRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper concerning Sunepitron Hydrochloride?
A1: The research paper focuses on developing and validating a reversed-phase liquid chromatography method to assess the purity of this compound using a reference standard composite []. This analytical method is essential for quality control and assurance during the development and manufacturing of the compound.
Q2: Why is it crucial to have reliable analytical methods for evaluating the purity of pharmaceutical compounds like this compound?
A2: The purity of pharmaceutical compounds is critical for ensuring their safety and efficacy. Impurities can potentially cause unwanted side effects or reduce the drug's effectiveness. Therefore, developing accurate and reliable analytical methods, like the reversed-phase liquid chromatography method described in the research [], is essential for characterizing and quantifying this compound and ensuring its quality throughout its lifecycle.
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